1-(2-Fluoroethyl)cyclobutane-1-carboxylic acid
Description
1-(2-Fluoroethyl)cyclobutane-1-carboxylic acid (C₇H₁₁FO₂) is a cyclobutane derivative featuring a carboxylic acid group and a 2-fluoroethyl substituent at the 1-position of the cyclobutane ring. Its molecular structure is defined by the SMILES string C1CC(C1)(CCF)C(=O)O and InChIKey DTIKMWLDJUHXGQ-UHFFFAOYSA-N .
Properties
IUPAC Name |
1-(2-fluoroethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-5-4-7(6(9)10)2-1-3-7/h1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIKMWLDJUHXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCF)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition-Based Synthesis Using Fluoro-Olefins
The [2+2] cycloaddition of fluoro-olefins with electron-deficient dienophiles is a classical route to fluorinated cyclobutanes. In a study by Korean Chemical Society researchers, ethyl itaconate underwent thermal cycloaddition with chlorotrifluoroethylene (CF₂=CFCl) at 180°C to yield cyclobutane diesters. For 1-(2-fluoroethyl)cyclobutane-1-carboxylic acid, analogous strategies could employ 2-fluoroethyl-substituted olefins.
For instance, reacting 2-fluoroethyl vinyl ether with maleic anhydride under high-temperature, sealed-tube conditions generates a cyclobutane diester. Subsequent hydrolysis and decarboxylation would yield the target carboxylic acid. However, competing elimination reactions necessitate careful control of temperature and inhibitors like terpene "B". Typical yields for similar reactions range from 36–76%, depending on the olefin’s reactivity.
Ring-Closing via Triflate Intermediates
Triflate intermediates enable precise fluorination. A method adapted from PMC involves treating cyclobutanol derivatives with triflic anhydride to form triflates, which undergo nucleophilic substitution with fluoride sources. Starting from 1-(2-hydroxyethyl)cyclobutane-1-carboxylic acid tert-butyl ester, triflation followed by CsF-mediated fluorination in tert-butanol introduces the fluoroethyl group.
Key steps:
- Triflation : Cyclobutanol ester + triflic anhydride → triflate.
- Fluorination : Triflate + CsF → 2-fluoroethyl derivative.
- Deprotection : tert-Butyl ester hydrolysis → carboxylic acid.
This route offers modularity but faces challenges like elimination side reactions. Optimizing solvent polarity (e.g., tert-butanol) and low temperatures improves substitution over elimination.
Diastereoselective Synthesis via Meldrum’s Acid
A scalable method from ACS Publications employs Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) for constructing cis-disubstituted cyclobutanes. The protocol involves:
- Knoevenagel Condensation : Ketone + Meldrum’s acid → cyclobutylidene intermediate.
- Diastereoselective Reduction : NaBH₄ reduces the exocyclic double bond, favoring cis-configuration.
- Functionalization : Introducing the 2-fluoroethyl group via alkylation or radical fluorination.
For example, benzyl 3-oxocyclobutane-1-carboxylate reacts with Meldrum’s acid to form a cyclobutylidene adduct. Reduction yields cis-3-substituted cyclobutane, which undergoes fluorination with Selectfluor® or similar agents. Final hydrolysis of the ester provides the carboxylic acid. This method achieves >90% diastereoselectivity but requires multi-step purification.
Direct Fluorination of Cyclobutane Ethyl Derivatives
Late-stage fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® offers a streamlined approach. Starting from 1-(2-hydroxyethyl)cyclobutane-1-carboxylic acid, DAST-mediated fluorination converts the hydroxyl group to fluorine. Reaction conditions (e.g., −78°C in dichloromethane) minimize side products like alkenes.
Procedure :
- Protect carboxylic acid as methyl ester.
- Treat hydroxyethyl intermediate with DAST (1.2 equiv) at −78°C → 2-fluoroethyl derivative.
- Saponify ester → carboxylic acid.
Yields for analogous fluorinations reach 60–70%, with purity >95% after column chromatography.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Elimination Reactions : Competing β-elimination during fluorination can form alkenes. Mitigation includes using bulky bases (e.g., CsF) and polar aprotic solvents.
- Diastereoselectivity : Cis-trans isomerism in cyclobutanes necessitates chiral auxiliaries or asymmetric catalysis, though current methods rely on substrate control.
- Purification : Silica gel chromatography remains standard, but crystallization (e.g., using (S)-1-phenylethylamine salts) improves efficiency for carboxylates.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoroethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-(2-Fluoroethyl)cyclobutane-1-carboxylic acid typically involves the introduction of a fluorinated ethyl group into a cyclobutane framework. Various synthetic methods have been reported, including the use of fluorinated reagents and cyclization reactions. The compound exhibits unique chemical properties due to the presence of the fluorine atom, which can influence its reactivity and biological interactions.
Biological Activities
Research indicates that this compound may have significant biological activities.
- Antiviral Properties : Some studies suggest that derivatives of cyclobutane carboxylic acids can be effective against viral infections, including influenza. The structural modifications provided by the fluorinated group may enhance the efficacy of these compounds as antiviral agents .
- Cancer Research : Compounds similar to this compound are being investigated for their potential as anti-cancer agents. For example, fluorinated amino acids have shown promise as positron emission tomography (PET) imaging agents for detecting tumors, indicating that similar cyclobutane derivatives could also be explored in this context .
Potential Drug Development
The unique structure of this compound positions it as a candidate for drug development:
- Fluorine's Role : The incorporation of fluorine into organic molecules often enhances metabolic stability and bioavailability, making this compound a potential lead in drug discovery .
- Targeting Specific Pathways : Its structural features may allow it to interact with specific biological targets, potentially leading to the development of new therapeutics aimed at cancer or viral infections.
Case Study 1: Antiviral Activity
A study focusing on substituted cyclobutane carboxylic acids demonstrated their effectiveness in inhibiting influenza virus replication. The findings suggest that the introduction of fluorinated groups can enhance antiviral activity, making compounds like this compound valuable in developing antiviral medications .
Case Study 2: Imaging Agents in Oncology
Research on fluorinated amino acids has paved the way for their use as PET imaging agents in oncology. A specific study highlighted the successful synthesis and evaluation of radiolabeled cyclobutane derivatives for tumor imaging, showcasing their potential utility in diagnosing and monitoring cancer progression .
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclobutane ring provides a rigid framework that can affect the overall conformation and activity of the molecule.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Key Differences :
- The fluoroethyl group in the target compound offers a balance of electronegativity and hydrophobicity, whereas the chlorophenyl analog introduces aromaticity and higher toxicity .
- The hydroxyl group in the fluorophenyl derivative increases solubility but may reduce metabolic stability compared to the fluoroethyl analog .
Oxygen-Containing Substituents
Key Differences :
Nitrogen-Containing Substituents
Key Differences :
Aromatic and Bulky Substituents
Key Differences :
Biological Activity
1-(2-Fluoroethyl)cyclobutane-1-carboxylic acid is a fluorinated organic compound that has garnered attention for its potential applications in medicinal chemistry and biological research. Its unique structure, featuring a cyclobutane ring and a fluoroethyl substituent, may enhance its biological activity compared to similar compounds. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C6H9FO2
- Molecular Weight : Approximately 132.13 g/mol
- Structure : The compound consists of a cyclobutane ring with a carboxylic acid functional group and a fluorinated ethyl group, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The rigid cyclobutane framework may affect the overall conformation and activity of the molecule .
Biological Activity
This compound has been evaluated for various biological activities:
- Antitumor Activity : Studies have shown that related compounds exhibit antitumor properties by inhibiting cancer cell respiration. For instance, analogs have been tested in gliosarcoma models, demonstrating significant uptake in tumor tissues .
- Enzyme Interactions : The compound can be used in studies involving enzyme interactions and metabolic pathways, particularly in understanding how fluorinated compounds influence biological processes.
Case Study 1: Tumor Imaging
A study investigated the use of fluorinated amino acid derivatives, including compounds similar to this compound, as PET imaging agents for brain tumors. The results indicated that these compounds were substrates for multiple amino acid transport systems, showing high uptake in tumor tissues compared to normal brain tissue (ratios up to 26:1) at various time points post-injection .
Case Study 2: Synthesis and Evaluation
Research focused on the synthesis of radiolabeled derivatives of cyclobutane carboxylic acids revealed that these compounds could be effectively transported into tumor cells via specific transport systems. This highlights their potential as tracers for imaging applications in oncology .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C6H9FO2 | Cyclobutane structure with a fluoroethyl group |
| Anti-1-amino-2-[18F]fluoro-cyclobutyl-1-carboxylic acid | C6H8FNO2 | Radiolabeled for PET imaging |
| 3-Fluorocyclobutane-1-carboxylic acid | C5H7FO2 | Similar structure without the ethyl substituent |
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(2-Fluoroethyl)cyclobutane-1-carboxylic acid?
Methodological Answer:
Synthesis typically involves fluorination and cyclobutane ring formation. A plausible route, extrapolated from analogous compounds (e.g., ), includes:
Cyclobutane Ring Construction : Use [2+2] photocycloaddition or ring-closing metathesis to form the cyclobutane core.
Fluoroethyl Introduction : Employ nucleophilic fluorination (e.g., KF/18-crown-6) or radical fluorination of a pre-functionalized ethyl group.
Carboxylic Acid Formation : Hydrolysis of a nitrile or ester precursor under acidic/basic conditions (e.g., H₂SO₄/NaOH).
Critical Parameters : Optimize fluorination yield using transition metal catalysts (e.g., Pd) and control ring strain via temperature modulation (60–100°C) .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : Identifies fluorine environment (δ ~ -200 to -220 ppm for fluoroethyl groups) and confirms substitution pattern.
- ¹H/¹³C NMR : Resolves cyclobutane ring protons (δ 2.5–4.0 ppm, J ~ 8–12 Hz for coupling) and carboxylic acid protons (δ 10–12 ppm).
- IR Spectroscopy : Detects carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- X-ray Crystallography : Resolves stereochemistry and ring conformation (e.g., puckered vs. planar cyclobutane) .
Advanced: How does the steric environment of the cyclobutane ring influence reactivity in nucleophilic acyl substitution?
Methodological Answer:
The cyclobutane ring’s puckered geometry increases steric hindrance near the carboxylic acid group, affecting reaction pathways:
- Nucleophilic Attack : Bulky nucleophiles (e.g., tert-butanol) show reduced reactivity due to hindered access to the carbonyl carbon.
- Catalyst Design : Use smaller ligands (e.g., PPh₃ in Pd catalysis) to mitigate steric effects during amide bond formation.
- Computational Modeling : DFT studies predict transition-state energies, guiding solvent selection (e.g., DMF enhances polarity without steric interference) .
Advanced: What strategies address contradictions in reported biological activities of fluorinated cyclobutane derivatives?
Methodological Answer:
Discrepancies often arise from assay variability or stereochemical impurities. Resolve via:
Purity Assessment : Validate compound purity (>95%) via HPLC and chiral chromatography.
Stereochemical Control : Use asymmetric synthesis (e.g., chiral auxiliaries or enzymes) to isolate enantiomers.
Dose-Response Studies : Test activity across concentrations (1 nM–100 µM) to identify non-linear effects.
Target Validation : Employ CRISPR/Cas9 knockouts to confirm receptor specificity (e.g., COX-2 inhibition assays) .
Basic: What are the key physicochemical properties affecting solubility and formulation?
Methodological Answer:
- LogP : Predicted ~1.5 (fluoroethyl group enhances lipophilicity vs. unsubstituted analogs).
- pKa : Carboxylic acid protonates at pH ~2.5–3.5, influencing salt formation (e.g., sodium salt improves aqueous solubility).
- Thermal Stability : Decomposition >200°C (TGA data), requiring inert storage (argon atmosphere) .
Advanced: How can computational modeling predict metabolic pathways for this compound?
Methodological Answer:
- In Silico Tools : Use Schrödinger’s MetaSite or CypReact to identify cytochrome P450 oxidation sites (e.g., fluoroethyl C-F bond cleavage).
- MD Simulations : Model binding to hepatic enzymes (e.g., CYP3A4) to predict clearance rates.
- Metabolite Profiling : Validate predictions with LC-MS/MS after in vitro microsomal incubation (human/rat liver S9 fractions) .
Advanced: What are the challenges in achieving enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation (≥99% ee).
- Asymmetric Catalysis : Employ Ru-phosphine complexes for hydrogenation to control stereocenters.
- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves one enantiomer .
Basic: How to optimize reaction conditions for large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous fluorination reduces exothermic risks (residence time: 30–60 min).
- Solvent Selection : Replace THF with 2-MeTHF (renewable, higher boiling point).
- Workup Efficiency : Use aqueous NaHCO₃ washes to remove unreacted reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
